molecular formula C6H11BrO B2798738 (2-Bromo-1-methoxyethyl)cyclopropane CAS No. 1909337-06-9

(2-Bromo-1-methoxyethyl)cyclopropane

Cat. No.: B2798738
CAS No.: 1909337-06-9
M. Wt: 179.057
InChI Key: INUCUAQICVRCSY-UHFFFAOYSA-N
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Description

(2-Bromo-1-methoxyethyl)cyclopropane is an organic compound with the molecular formula C6H11BrO. It is a cyclopropane derivative featuring a bromine atom and a methoxyethyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

Cyclopropane-containing compounds are known to possess unique structural and chemical properties that render them valuable in various fields, such as medicine, agrochemistry, and materials science .

Mode of Action

Cyclopropane rings are known to be formed through a process called michael initiated ring closure (mirc) reactions . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Pharmacokinetics

The molecular weight of the compound is 17906 , which may influence its absorption and distribution in the body.

Result of Action

Cyclopropane-containing compounds are known to have unique structural and chemical properties that make them valuable in various fields .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cyclopropane-containing compounds. For instance, storage temperature is a vital environmental factor that can extend the shelf-life of cyclopropane-containing compounds . High temperatures increase respiration and ethylene production rates that initiate senescence, while storage at low temperatures extends the postharvest life by inhibiting these rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methoxyethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method is the bromination of 1-methoxyethylcyclopropane using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methoxyethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(2-Bromo-1-methoxyethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1-methoxyethyl)cyclopropane
  • (2-Iodo-1-methoxyethyl)cyclopropane
  • (2-Bromo-1-ethoxyethyl)cyclopropane

Uniqueness

(2-Bromo-1-methoxyethyl)cyclopropane is unique due to the presence of both a bromine atom and a methoxyethyl group, which confer distinct reactivity patterns compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the methoxyethyl group offers sites for oxidation and reduction .

Properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUCUAQICVRCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-06-9
Record name (2-bromo-1-methoxyethyl)cyclopropane
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